molecular formula C8H13NO3 B13167115 (2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid

(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13167115
M. Wt: 171.19 g/mol
InChI Key: JKROOJVDSHRXCY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines, which undergoes a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial in industrial settings to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological and chemical properties

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(2R)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-5(2)9-6(8(11)12)3-4-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m1/s1

InChI Key

JKROOJVDSHRXCY-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)N1[C@H](CCC1=O)C(=O)O

Canonical SMILES

CC(C)N1C(CCC1=O)C(=O)O

Origin of Product

United States

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